molecular formula C26H37NO7 B12717200 (-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate CAS No. 63867-96-9

(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate

Katalognummer: B12717200
CAS-Nummer: 63867-96-9
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: HKQBXOVZKQILFC-RACBXGGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” is a complex organic compound that belongs to the morphinan class of chemicals. These compounds are often studied for their potential pharmacological properties, including analgesic and antitussive effects. The tartrate form indicates that the compound is a salt or ester of tartaric acid, which can enhance its solubility and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Alkylation: Introduction of the 3-methyl-2-pentenyl group.

    Cyclization: Formation of the morphinan core structure.

    Hydroxylation: Addition of the hydroxyl group at the 3-position.

    Salt Formation: Reaction with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated morphinan compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a model compound for studying reaction mechanisms and synthesis techniques.

    Biology: Investigating its effects on cellular processes and receptor interactions.

    Medicine: Exploring its potential as an analgesic, antitussive, or other therapeutic agent.

    Industry: Use in the development of pharmaceuticals or as a chemical intermediate.

Wirkmechanismus

The mechanism of action for “(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” would involve its interaction with specific molecular targets, such as opioid receptors. The compound may bind to these receptors, modulating their activity and leading to analgesic or other pharmacological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Morphine: A well-known analgesic with a similar morphinan structure.

    Codeine: Another morphinan derivative used for its analgesic and antitussive properties.

    Naloxone: An opioid antagonist with a related chemical structure.

Uniqueness

“(-)-17-(3-Methyl-2-pentenyl)morphinan-3-ol tartrate” may have unique properties due to the specific arrangement of its functional groups and the presence of the tartrate salt. These features could influence its solubility, stability, and pharmacological profile, distinguishing it from other morphinan compounds.

Eigenschaften

CAS-Nummer

63867-96-9

Molekularformel

C26H37NO7

Molekulargewicht

475.6 g/mol

IUPAC-Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-3-methylpent-2-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C22H31NO.C4H6O6/c1-3-16(2)9-12-23-13-11-22-10-5-4-6-19(22)21(23)14-17-7-8-18(24)15-20(17)22;5-1(3(7)8)2(6)4(9)10/h7-9,15,19,21,24H,3-6,10-14H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b16-9+;/t19-,21+,22+;1-,2-/m01/s1

InChI-Schlüssel

HKQBXOVZKQILFC-RACBXGGBSA-N

Isomerische SMILES

CC/C(=C/CN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)/C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Kanonische SMILES

CCC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C.C(C(C(=O)O)O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.